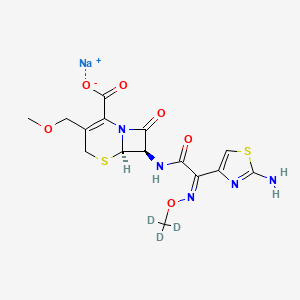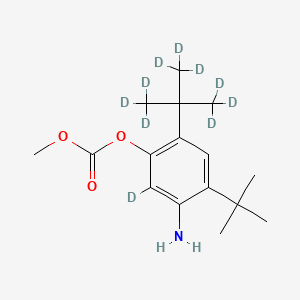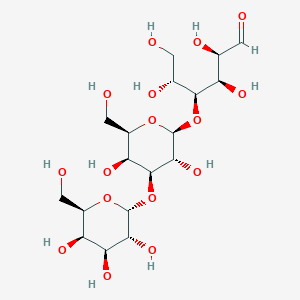
3|A,4|A-Galactotriose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3|A,4|A-Galactotriose is a trisaccharide composed of three galactose units linked together It is a type of galactooligosaccharide, which are carbohydrates made up of a small number of galactose molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
3|A,4|A-Galactotriose can be synthesized through enzymatic hydrolysis of polysaccharides such as galactan. The process involves the use of specific enzymes like endo-β-1,4-galactanase, which breaks down the polysaccharide into smaller oligosaccharides, including this compound . The reaction typically occurs under mild conditions, with the enzyme acting at an optimal temperature and pH to maximize yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using bioreactors where the enzymatic hydrolysis takes place. The process involves the continuous feeding of the polysaccharide substrate and the enzyme, with the product being continuously extracted and purified . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3|A,4|A-Galactotriose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by β-galactosidase enzymes to produce galactose units.
Oxidation: It can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Common Reagents and Conditions
Hydrolysis: β-Galactosidase enzymes under mild conditions (pH 6-7, temperature 37°C).
Oxidation: Oxidizing agents like nitric acid or bromine water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Produces galactose.
Oxidation: Produces galactonic acid.
Reduction: Produces galactitol.
Scientific Research Applications
3|A,4|A-Galactotriose has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3|A,4|A-Galactotriose involves its role as a prebiotic. It is selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids that promote gut health . The compound is transported into bacterial cells via specific transport systems and then hydrolyzed by intracellular β-galactosidases .
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose.
Galactobiose: A disaccharide composed of two galactose units.
Galactotetraose: A tetrasaccharide composed of four galactose units.
Uniqueness
3|A,4|A-Galactotriose is unique due to its specific linkage pattern and its ability to be selectively utilized by certain beneficial gut bacteria . This selective utilization makes it a valuable compound in promoting gut health and studying carbohydrate metabolism.
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15-,16-,17+,18-/m0/s1 |
InChI Key |
KZZUYHVLNLDKLB-OGIKYEDASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
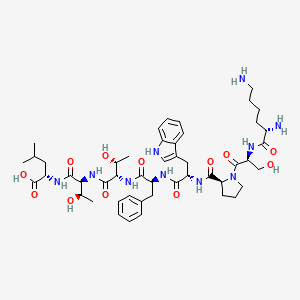

![(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid](/img/structure/B12408974.png)
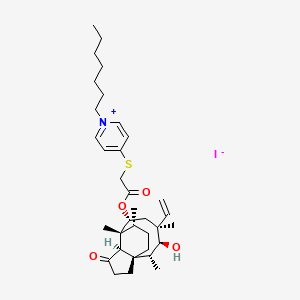



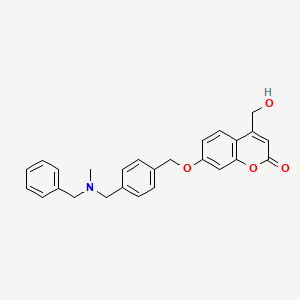
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
